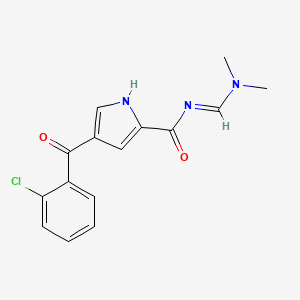

4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide

Description

Historical Development of Pyrrole-2-Carboxamide Derivatives

Pyrrole-2-carboxamide derivatives have evolved from early synthetic curiosities to strategically designed pharmacophores. Initial synthesis routes relied on classical condensation reactions between pyrrole carboxylic acids and amines, often yielding limited structural diversity. The advent of radical-based oxidative amidation in 2023 marked a paradigm shift, enabling divergent synthesis of primary, secondary, and tertiary carboxamides under mild conditions. This method, utilizing n-tetrabutylammonium iodide (nBu~4~NI) and tert-butyl hydroperoxide (TBHP), introduced acyl radical intermediates for pyrrole functionalization.

For 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide, the dimethylaminomethylidene group likely originates from formamide derivatives via dehydrative condensation, while the 2-chlorobenzoyl moiety suggests Friedel-Crafts acylation or directed ortho-metalation strategies. Comparative analysis with its 4-chlorobenzoyl isomer (CAS 39716-02-4) reveals how positional isomerism influences electronic distribution and biological target engagement.

Table 1: Evolution of Pyrrole-2-Carboxamide Synthesis Methodologies

Significance in Heterocyclic Medicinal Chemistry

The pyrrole nucleus provides a versatile platform for drug design due to its inherent bioisosteric properties with indole and imidazole rings. Introduction of the 2-chlorobenzoyl group enhances lipophilicity and π-π stacking potential, while the dimethylaminomethylidene moiety contributes to hydrogen bonding and charge-transfer interactions. These features align with pharmacophore models for transmembrane protein targets, particularly those involved in mycolic acid biosynthesis (e.g., MmpL3 in Mycobacterium tuberculosis).

In SAR studies of pyrrole-2-carboxamides, electron-withdrawing substituents at the benzoyl position (e.g., chloro, nitro) significantly enhance antimicrobial potency by modulating electron density across the pyrrole ring. The dimethylaminomethylidene group’s conformational rigidity may restrict rotational freedom, improving target binding specificity compared to flexible alkylamine derivatives.

Evolutionary Positioning Among Pyrrole-Based Pharmacophores

This compound occupies a unique niche within the pyrrole pharmacopeia:

- Electron-Deficient Systems : The 2-chlorobenzoyl group induces electron withdrawal, stabilizing the pyrrole’s dipolar resonance forms. This electronic profile contrasts with electron-rich pyrroles found in natural products like prodigiosin.

- Stereoelectronic Tuning : The dimethylaminomethylidene group’s imine character allows pH-dependent tautomerism, potentially enabling pH-selective target engagement in acidic microbial environments.

- Three-Dimensional Complexity : Unlike planar pyrrole derivatives, the orthogonal orientation of the benzoyl and dimethylaminomethylidene groups creates a pseudo-3D structure, mimicking peptide tertiary structures.

Table 2: Comparative Analysis of Pyrrole-2-Carboxamide Derivatives

Research Trajectory and Paradigm Shifts

Recent advances have transitioned pyrrole-2-carboxamide research from phenotypic screening to structure-guided design. High-resolution crystallography of target proteins (e.g., MmpL3) enables rational optimization of substituent patterns for improved binding kinetics. For this compound, molecular docking studies predict enhanced hydrophobic interactions with valine-rich pockets compared to its 4-chloro isomer, though experimental validation remains pending.

Future directions include:

- Proteolysis-Targeting Chimeras (PROTACs) : Leveraging the pyrrole core as a warhead for targeted protein degradation.

- Metalloenzyme Inhibition : Exploiting the chlorobenzoyl group’s affinity for zinc-containing active sites.

- Multidrug Resistance (MDR) Reversal : Utilizing the dimethylaminomethylidene moiety as a efflux pump inhibitor.

Properties

IUPAC Name |

4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c1-19(2)9-18-15(21)13-7-10(8-17-13)14(20)11-5-3-4-6-12(11)16/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXYDZHBGZSSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide typically involves multiple steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 2-chlorobenzoyl chloride and an aluminum chloride catalyst.

Addition of the Dimethylaminomethylidene Group: This step involves the reaction of the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Pyrrole-2,3-diones.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide serves as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical, it might inhibit an enzyme by binding to its active site, thereby blocking its activity. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Chloro- and Fluoro-Substituted Benzoyl Derivatives

highlights compounds such as N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (ID25) and N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (ID26). These derivatives share the 2-chlorobenzoyl or 4-fluorobenzoyl groups but differ in their peptide-like backbones. Key comparisons include:

- Electronic Effects : The 2-chloro substituent (in the target compound and ID25) is more sterically hindered and electron-withdrawing than the 4-fluoro group in ID24. This could influence binding to hydrophobic pockets in enzymes or receptors.

- Metabolic Stability: Methyl ester groups (as in ID25 and ID26) are prone to hydrolysis, whereas the dimethylaminomethylidene group in the target compound may confer greater metabolic stability.

| Property | Target Compound | ID25 | ID26 |

|---|---|---|---|

| Substituent | 2-Chlorobenzoyl | 2-Chlorobenzoyl + peptide | 4-Fluorobenzoyl + peptide |

| Backbone | Pyrrole carboxamide | Tyrosyl-phenylalanine ester | Tyrosyl-phenylalanine ester |

| Metabolic Liability | Low (stable substituent) | High (ester hydrolysis) | High (ester hydrolysis) |

Pyrrole Carboxamides with Varied Aromatic Substituents

and describe pyrrole carboxamides with extended aromatic systems. For example:

- MGB30 (): Contains a styrylbenzamido group and a 4-stilbenecarboxylic acid-derived structure. Synthesized in 48% yield, its larger aromatic system may enhance DNA minor groove binding but reduce solubility compared to the target compound.

- Compound 220 (): Features a 2,4-dimethoxyphenyl group and a fluorophenyl-imidazole substituent. With a molecular weight of 529.59 g/mol , its bulkier structure could limit blood-brain barrier penetration relative to the target compound (MW 305.72).

| Property | Target Compound | MGB30 | Compound 220 |

|---|---|---|---|

| Aromatic Substituent | 2-Chlorobenzoyl | Styrylbenzamido | Dimethoxyphenyl + fluorophenyl |

| Molecular Weight | 305.72 | Not reported | 529.59 |

| Synthetic Yield | Not reported | 48% | Not reported |

Heterocyclic Core Modifications

and describe compounds with alternative heterocyclic cores:

- Compound 3 (): A chromene-derived benzamide with a chlorobenzylidene group. Cyclization in acetic anhydride forms a pyrimidine ring (Compound 4), which may enhance rigidity and target selectivity compared to the flexible pyrrole carboxamide.

- Compound 8 (): A pyrrole carboxamide with a 4-chlorophenyl group and complex substituents designed as a Bcl-2/Bcl-xL inhibitor. Its subnanomolar binding affinity suggests that chlorophenyl groups in specific positions are critical for high-affinity interactions.

| Property | Target Compound | Compound 3 | Compound 8 |

|---|---|---|---|

| Core Structure | Pyrrole | Chromene-pyrimidine | Pyrrole with extended chain |

| Chloro Substituent | 2-Chlorobenzoyl | 2-Chlorobenzylidene | 4-Chlorophenyl |

| Therapeutic Target | Not reported | Not reported | Bcl-2/Bcl-xL |

Substituent Effects on Reactivity and Stability

and highlight the role of functional groups:

- Compound 14 (): Contains a nitro group and dimethylaminopropyl chain. The nitro group may increase electrophilicity but requires hydrogenation for activation, unlike the dimethylaminomethylidene group in the target compound, which is inherently electron-rich.

- Compound 78 (): Features a guanidinium-like side chain, which could enhance solubility but introduce cationic charge-related toxicity risks.

| Property | Target Compound | Compound 14 | Compound 78 |

|---|---|---|---|

| Key Group | Dimethylaminomethylidene | Nitro + dimethylaminopropyl | Guanidinium-like chain |

| Solubility | 5 mg/mL (DMSO) | Likely lower (nitro group) | Higher (polar side chain) |

| Synthetic Complexity | Moderate | High (hydrogenation step) | Moderate |

Biological Activity

The compound 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H14ClN3O2

- CAS Number : 39716-02-4

- Molecular Weight : 299.74 g/mol

The compound features a pyrrole ring substituted with a chlorobenzoyl group and a dimethylaminomethylidene moiety, which are crucial for its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Pyrrole derivatives often inhibit specific enzymes, contributing to their antitubercular and anticancer activities. For instance, studies on related compounds have shown inhibition of the MmpL3 enzyme in Mycobacterium tuberculosis, affecting mycolic acid biosynthesis .

- Antimicrobial Activity : The presence of electron-withdrawing groups like chlorobenzoyl enhances the lipophilicity and permeability of the compound, potentially increasing its antimicrobial efficacy against resistant strains .

Antitubercular Activity

Recent studies have demonstrated that pyrrole-2-carboxamide derivatives exhibit potent antitubercular activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values less than 0.016 μg/mL against drug-resistant M. tuberculosis strains .

- Cytotoxicity : These compounds generally display low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable therapeutic index .

Anticancer Activity

The biological activity of this compound extends to potential anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines have reported significant apoptosis induction and cell cycle arrest at lower concentrations compared to standard chemotherapeutics.

- Mechanistic Insights : The compound may induce mitochondrial dysfunction and activate caspase pathways, leading to programmed cell death in cancer cells.

Case Studies

- Study on Antitubercular Efficacy :

-

Anticancer Evaluation :

- A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines.

- Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

Data Summary

| Biological Activity | MIC (μg/mL) | IC50 (μg/mL) | Target Pathogen/Cancer Type |

|---|---|---|---|

| Antitubercular | <0.016 | >64 | Mycobacterium tuberculosis |

| Anticancer | Not specified | Varies | Breast cancer cell lines |

Q & A

Q. What are the optimal synthetic routes for 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step protocol:

- Step 1 : Formation of the pyrrole core via Paal-Knorr cyclization using 2-chlorobenzoyl chloride and a diketone precursor under acidic conditions (e.g., acetic acid, 80°C).

- Step 2 : Introduction of the dimethylaminomethylidene group via condensation with dimethylformamide dimethyl acetal (DMF-DMA) at reflux temperatures (100–120°C) .

Critical factors include pH control (neutral to slightly basic), solvent polarity (e.g., DMF or THF), and reaction time (6–12 hours). Yield optimization requires strict inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. How can spectroscopic methods validate the structural integrity of this compound?

- NMR : Confirm the presence of the chlorobenzoyl group (aromatic protons at δ 7.3–8.1 ppm) and the dimethylaminomethylidene moiety (singlet for N(CH₃)₂ at δ 3.0–3.2 ppm).

- IR : Stretching vibrations for the amide C=O (1650–1680 cm⁻¹) and pyrrole N-H (3200–3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₅H₁₄ClN₃O₂) with isotopic peaks confirming chlorine presence .

Q. What preliminary biological screening assays are suitable for this compound?

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing 2-chlorobenzoyl group activates the pyrrole ring toward nucleophilic attack at the 3-position, while the dimethylaminomethylidene moiety introduces steric hindrance, directing reactivity to the less hindered 5-position. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity . Experimental validation involves reacting the compound with nucleophiles (e.g., amines, thiols) under varying temperatures (25–60°C) and monitoring product ratios via HPLC .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar analogs?

- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., conflicting kinase inhibition results) using statistical tools (ANOVA, p-value adjustment).

- Structural Determinants : Overlay crystal structures (if available) or perform molecular docking to identify binding-pocket interactions disrupted by minor substituent changes (e.g., chloro vs. methyl groups) .

- Assay Standardization : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration.

- Molecular Dynamics : Simulate binding stability with target proteins (e.g., 50 ns simulations to assess hydrogen bond retention).

- Metabolite Prediction : Identify labile sites (e.g., amide bonds) prone to hydrolysis using CYP450 enzyme models .

Q. What experimental and theoretical approaches elucidate the mechanism of tautomerism in the dimethylaminomethylidene group?

- Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ across 25–100°C to detect keto-enol equilibrium.

- IR Spectroscopy : Track enol C=O (1680 cm⁻¹) vs. keto C=N (1620 cm⁻¹) intensity changes.

- DFT Calculations : Compare energy barriers for tautomeric interconversion using Gaussian at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.